Computed Lipophilicity (XLogP3-AA) Comparison: 2-(2,6-Dichlorophenyl)azetidine vs. 2-Phenylazetidine and 2-(4-Chlorophenyl)azetidine
The computed XLogP3-AA value for 2-(2,6-dichlorophenyl)azetidine is 2.7, as derived from PubChem's algorithmic prediction [1]. This represents a significant increase in lipophilicity compared to the unsubstituted 2-phenylazetidine analog (XLogP3-AA ~1.7) and the mono-substituted 2-(4-chlorophenyl)azetidine (XLogP3-AA ~2.2) [2]. The ~1.0 log unit increase relative to the parent phenyl compound translates to approximately a 10-fold higher predicted octanol-water partition coefficient, which has implications for membrane permeability and CNS penetration potential.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-Phenylazetidine: ~1.7; 2-(4-Chlorophenyl)azetidine: ~2.2 |
| Quantified Difference | Δ XLogP = +1.0 (vs. 2-phenylazetidine); Δ XLogP = +0.5 (vs. 2-(4-chlorophenyl)azetidine) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity is a key determinant of ADME properties; this quantifiable difference allows medicinal chemists to select the 2,6-dichloro analog when increased logP is required for target engagement or CNS penetration without introducing additional ring systems.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 65804435 (2-(2,6-Dichlorophenyl)azetidine). View Source
- [2] PubChem. Compare: 2-Phenylazetidine (CID 13898093) and 2-(4-Chlorophenyl)azetidine (CID 54595700) computed XLogP values. View Source
